molecular formula C14H18ClNO3 B2635897 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396676-41-7

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide

Cat. No.: B2635897
CAS No.: 1396676-41-7
M. Wt: 283.75
InChI Key: VWFCUOWBZCEGSV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide (CAS 1396676-41-7) is an organic compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 . This acetamide derivative features a 4-chlorophenoxy moiety and a hydroxypropyl side chain terminated with a cyclopropyl group, defining its structural and potential bioactive properties. Acetamide derivatives are a significant class of compounds in medicinal chemistry research, with studies on structurally similar molecules revealing promising biological activities. For instance, research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) has demonstrated a strong inhibitory effect on osteoclastogenesis—the process of bone-resorbing osteoclast cell formation . This suggests that related chlorophenoxy acetamide compounds may hold value for investigating bone metabolism diseases such as osteoporosis . The potential mechanism of action for this class of compounds may involve the suppression of key signaling pathways and transcription factors associated with osteoclast differentiation and function . Researchers can utilize this high-purity compound as a reference standard or as a building block in the synthesis and exploration of novel therapeutic agents. This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c15-11-3-5-12(6-4-11)19-9-14(18)16-8-7-13(17)10-1-2-10/h3-6,10,13,17H,1-2,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCUOWBZCEGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine to form the desired acetamide. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorophenoxy group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Key Substituents Synthesis Method (Evidence Source)
Target Compound 4-Chlorophenoxy, 3-cyclopropyl-3-hydroxypropyl Not explicitly described
2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide (CAS: 560080-39-9) 4-Chlorophenyl, 3,3-diphenylpropyl Not detailed (commercial source)
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) 4-Hydroxyphenyl, 3,3-diphenylpropyl TMS-Cl/NaI-mediated deprotection
2-(4-Chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide 4-Chlorophenoxy, 4-aminocyclohexyl Carbodiimide coupling (eIF2B study)
N-(4-Hydroxyphenethyl)acetamide 4-Hydroxyphenethyl Microbial fermentation (cytotoxicity assay)
Key Observations:

Phenoxy vs. Phenyl Groups: The target compound’s 4-chlorophenoxy group introduces an oxygen atom, enhancing polarity compared to purely aromatic analogs like 2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide. This may improve aqueous solubility .

Amine Substituents: The 3-cyclopropyl-3-hydroxypropyl group combines a cyclopropane ring (rigidity) with a hydroxyl group (hydrogen bonding), contrasting with diphenylpropyl (hydrophobic) or aminocyclohexyl (conformational flexibility) groups in analogs. This structural feature could modulate membrane permeability or metabolic stability .

Bioactivity: N-(4-Hydroxyphenethyl)acetamide exhibits cytotoxicity (38.3% mortality in brine shrimp assays at 0.1 mg/mL), suggesting that phenolic/aromatic acetamides may have inherent bioactivity. The target compound’s 4-chlorophenoxy group could confer similar or enhanced activity .

Physicochemical and Pharmacological Implications

  • Solubility : The hydroxyl group in the target compound’s propyl chain may enhance water solubility compared to diphenylpropyl analogs, which are highly lipophilic .
  • Target Selectivity: The 4-chlorophenoxy group’s electron-withdrawing nature may influence binding to enzymes or receptors, as seen in eIF2B-targeting analogs .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide, a derivative of chlorophenoxyacetic acid, has garnered attention in the fields of pharmaceuticals and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C13_{13}H16_{16}ClNO\
  • Molecular Weight : 287.78 g/mol
  • Functional Groups :
    • Amide group (-C(=O)N-)
    • Chlorophenoxy group (enhances lipophilicity)
    • Cyclopropyl moiety (affects pharmacokinetics)

Structural Representation

The compound's structure includes a chlorophenoxy group and a cyclopropyl group, which are significant in enhancing its biological activity and interaction with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated that those with halogenated phenyl rings showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The chlorophenoxy group may inhibit enzyme activity by binding to active sites.
  • Receptor Interaction : The cyclopropyl group can enhance binding affinity to receptors, stabilizing the interaction.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of chloroacetamides were tested against various pathogens. Results indicated that compounds with the 4-chlorophenyl substituent exhibited superior antimicrobial activity due to their lipophilic nature, allowing them to penetrate cell membranes effectively .
  • Pharmacological Investigations : A study focused on the pharmacodynamics of chlorophenoxy derivatives revealed that they met Lipinski’s rule of five, indicating favorable pharmacokinetic properties suitable for drug development .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials : Begins with 4-chlorophenol.
  • Intermediate Formation : Reacts with epichlorohydrin to form 4-chlorophenoxypropanol.
  • Cyclopropyl Introduction : Further reacted with cyclopropylmethylamine.
  • Final Acetamide Formation : Introduced via acylation with acetic anhydride .

Reaction Conditions

Optimized conditions such as temperature control, solvent choice, and catalyst use are critical for maximizing yield and purity.

Analytical Techniques

Various analytical methods confirm the compound's properties:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

Potential Applications

Due to its biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for antimicrobial agents.
  • Agrochemicals : As a pesticide due to its efficacy against plant pathogens.

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